molecular formula C10H13Cl2N B12845696 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 26232-34-8

6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Katalognummer: B12845696
CAS-Nummer: 26232-34-8
Molekulargewicht: 218.12 g/mol
InChI-Schlüssel: XLZSZONYZUXOLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a chemical compound with the molecular formula C10H12ClN. It is a member of the benzazepine family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with specific molecular targets. It is known to act on dopamine receptors, particularly the D1 receptor, where it functions as an antagonist. This interaction affects the cAMP-mediated signaling pathway, which plays a crucial role in various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is unique due to its specific substitution pattern and its ability to interact with dopamine receptors. This makes it a valuable compound for studying neurological pathways and developing potential therapeutic agents .

Eigenschaften

CAS-Nummer

26232-34-8

Molekularformel

C10H13Cl2N

Molekulargewicht

218.12 g/mol

IUPAC-Name

6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride

InChI

InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-8-4-6-12-7-5-9(8)10;/h1-3,12H,4-7H2;1H

InChI-Schlüssel

XLZSZONYZUXOLD-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC2=C1C=CC=C2Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.